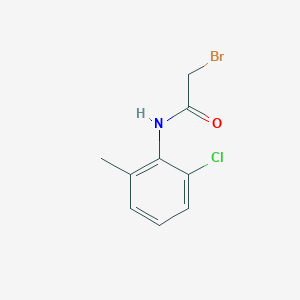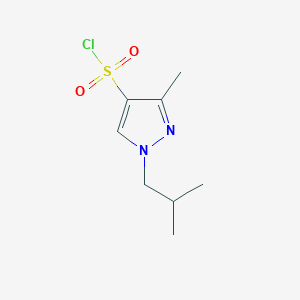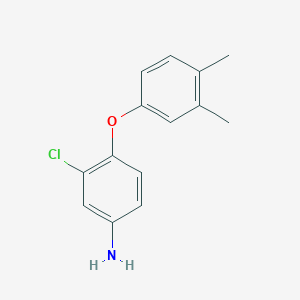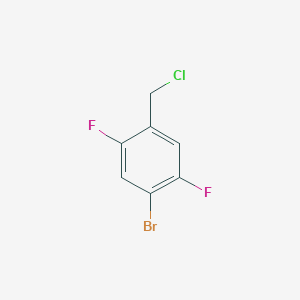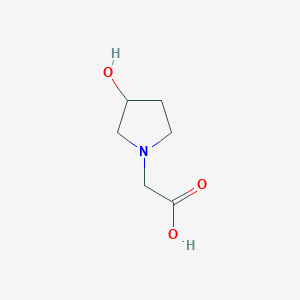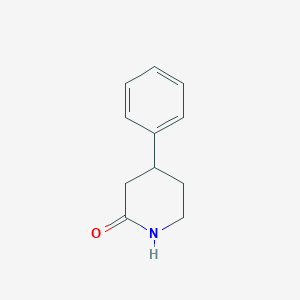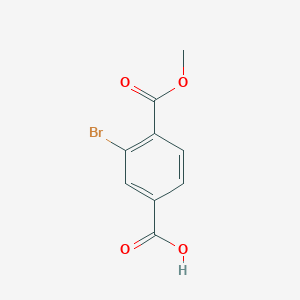
3-Bromo-4-(methoxycarbonyl)benzoic acid
概要
説明
3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .
準備方法
The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: The ester is brominated to introduce the bromine atom at the desired position.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound
Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.
化学反応の分析
3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Bromo-4-(methoxycarbonyl)benzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of therapeutic compounds, such as SGLT2 inhibitors used in diabetes treatment.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including retinoid X receptor-selective agonists.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .
類似化合物との比較
3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:
4-Bromo-3-methoxybenzoic acid: This compound has the bromine and methoxy groups in different positions, leading to different reactivity and applications.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Methyl 3-bromo-4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a methoxycarbonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.
特性
IUPAC Name |
3-bromo-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOZXACDNCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595474 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-63-1 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

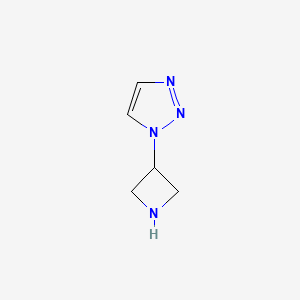
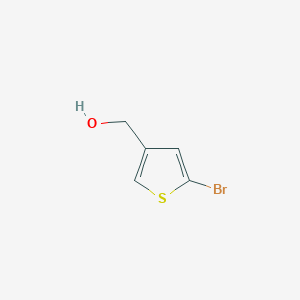
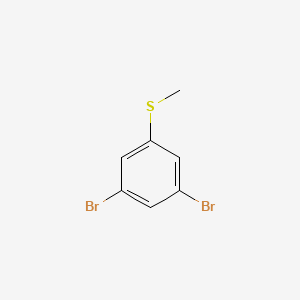
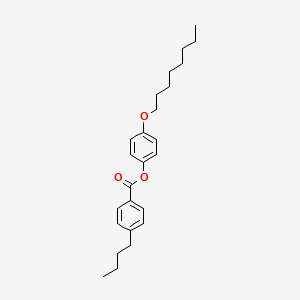

![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
